tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate
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Overview
Description
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate is an organic compound with the molecular formula C12H15FN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a fluorine atom, a methyl group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate typically involves the reaction of 5-fluoro-2-methyl-4-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-fluoro-2-methyl-4-aminophenyl(methyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-2-methyl-4-nitroaniline and carbon dioxide.
Scientific Research Applications
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity, leading to selective interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-fluoro-2-nitrophenyl)(methyl)carbamate
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl (5-bromo-3-hydroxy-2-pyridyl)carbamate
Uniqueness
tert-Butyl (5-fluoro-2-methyl-4-nitrophenyl)(methyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the tert-butyl, fluorine, methyl, and nitro groups can result in unique reactivity patterns and interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C13H17FN2O4 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
tert-butyl N-(5-fluoro-2-methyl-4-nitrophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H17FN2O4/c1-8-6-11(16(18)19)9(14)7-10(8)15(5)12(17)20-13(2,3)4/h6-7H,1-5H3 |
InChI Key |
HRTSJMSOWCJLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C(=O)OC(C)(C)C)F)[N+](=O)[O-] |
Origin of Product |
United States |
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